molecular formula C6H15O2P B13338141 Diisopropylphosphinic acid

Diisopropylphosphinic acid

Cat. No.: B13338141
M. Wt: 150.16 g/mol
InChI Key: UHHOEOSKGDFVPB-UHFFFAOYSA-N
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Description

Diisopropylphosphinic acid is an organophosphorus compound with the chemical formula (C6H15O2P). It is characterized by the presence of two isopropyl groups attached to a phosphinic acid moiety. This compound is known for its tetrahedral molecular structure and is typically a colorless, viscous liquid at room temperature. This compound is used in various chemical processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with isopropanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{(CH}_3\text{)_2CHOP(O)H} + 3 \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of diisopropylphosphonate esters. This process involves the use of concentrated hydrochloric acid (HCl) under reflux conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Diisopropylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diisopropylphosphonic acid.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Diisopropylphosphonic acid.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic acids.

Scientific Research Applications

Diisopropylphosphinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropylphosphinic acid involves its ability to form strong bonds with metal ions and other electrophilic centers. This property makes it an effective ligand in coordination complexes. In biological systems, phosphinic acid derivatives can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding .

Comparison with Similar Compounds

Uniqueness: Diisopropylphosphinic acid is unique due to its specific combination of isopropyl groups and phosphinic acid moiety, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C6H15O2P

Molecular Weight

150.16 g/mol

IUPAC Name

di(propan-2-yl)phosphinic acid

InChI

InChI=1S/C6H15O2P/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H,7,8)

InChI Key

UHHOEOSKGDFVPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C(C)C)O

Origin of Product

United States

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